molecular formula C17H19NO4 B5657581 N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide CAS No. 5686-48-6

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5657581
CAS RN: 5686-48-6
M. Wt: 301.34 g/mol
InChI Key: WTBWEJYHDCSHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide belongs to a class of organic compounds known for their acetamide moiety, which is a common functional group in many natural and pharmaceutical products. This class of compounds is significant in synthetic and medicinal chemistry due to its versatility in chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves the use of benzyl N-acetylcarbamate potassium salts as simple equivalents of N-acetamide nucleophiles. These salts react with various alkyl halides and sulfonates to afford substituted products in good yields, which can then undergo further transformation into N-alkylacetamides or protected amines through cleavage and deprotection steps (Sakai et al., 2022).

Molecular Structure Analysis

Structural analysis of similar compounds is typically performed using various spectroscopic techniques, such as IR, MS, and NMR. These analyses provide detailed information on the molecular geometry, functional groups, and electronic structure, which are crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions and Properties

Compounds with acetamide groups participate in a variety of chemical reactions. For example, they can undergo reductive carbonylation, where a nitrobenzene is catalytically converted into an acetamide derivative in a highly selective process. This type of reaction highlights the chemical versatility and reactivity of acetamide-containing compounds (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, can be influenced by the presence of methoxy groups and the overall molecular structure. These properties are essential for the application of these compounds in pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are shaped by the acetamide functional group and the substituents attached to the benzyl and phenoxy groups. Studies on related compounds demonstrate a range of reactivities and stabilities, which can be tailored for specific applications in chemical synthesis and drug development.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)11-18-17(19)12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWEJYHDCSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972285
Record name 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide

CAS RN

5686-48-6
Record name 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.